5-broMo-3-chloro-6-nitro-1H-indazole
Overview
Description
5-Bromo-3-chloro-6-nitro-1H-indazole is a heterocyclic organic compound . It contains a total of 18 bonds, including 15 non-H bonds, 12 multiple bonds, 1 rotatable bond, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 nitro group (aromatic), and 1 Pyrazole .
Synthesis Analysis
The synthesis of 5-broMo-3-chloro-6-nitro-1H-indazole can be achieved by nitration of 1-bromo-2-chloro-4-methylbenzene to prepare 1-bromo-2-chloro-4-methylbenzene. This is then reduced to obtain 5-bromo-4-chloro-2-methylbenzenamine, which is finally cyclized to yield 5-broMo-3-chloro-6-nitro-1H-indazole .Molecular Structure Analysis
The molecular formula of 5-broMo-3-chloro-6-nitro-1H-indazole is C7H3BrClN3O2 . The average mass is 276.475 Da and the monoisotopic mass is 274.909698 Da .Scientific Research Applications
1. Molecular and Crystal Structure Analysis
Research by Cabildo et al. (2011) on related nitroindazoles, including 3-Bromo-1-methyl-7-nitro-1H-indazole and 3,7-dinitro-1(2)H-indazole, involved analyzing their molecular and crystal structures using X-ray diffraction and NMR spectroscopy. These studies help in understanding the chemical and physical properties of such compounds, which can be crucial for their application in various fields of science (Cabildo et al., 2011).
2. Role in Inhibition of Nitric Oxide Synthase
The work by Bland-Ward and Moore (1995) explored the effects of 7-nitro indazole derivatives, including 3-bromo 7-nitro indazole, on nitric oxide synthase (NOS) enzyme activity. Their research indicated the potential of these compounds to act as potent inhibitors of NOS, which is significant in studying the biological roles of nitric oxide in various physiological processes (Bland-Ward & Moore, 1995).
3. Synthesis and Chemical Characterization
Kanishchev and Dolbier (2018) described a synthetic approach for SF5-substituted heterocyclic systems, including derivatives of 6-SF5-indazoles, which could be related to the synthesis pathways of 5-bromo-3-chloro-6-nitro-1H-indazole. These methodologies are essential for creating and characterizing new compounds for further scientific applications (Kanishchev & Dolbier, 2018).
4. Antileishmanial Activity
Research by Abdelahi et al. (2021) on 3-chloro-6-nitro-1H-indazole derivatives, which are closely related to 5-bromo-3-chloro-6-nitro-1H-indazole, investigated their antileishmanial activity. Their findings highlighted the potential of these compounds as growth inhibitors of Leishmania major, which could be promising for developing new treatments for leishmaniasis (Abdelahi et al., 2021).
Safety And Hazards
Future Directions
Indazole-containing compounds have a wide variety of medicinal applications and have been used in the development of new drugs . The synthesis of indazoles, including 5-broMo-3-chloro-6-nitro-1H-indazole, is an active area of research, with recent studies focusing on the development of new synthetic approaches .
properties
IUPAC Name |
5-bromo-3-chloro-6-nitro-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClN3O2/c8-4-1-3-5(10-11-7(3)9)2-6(4)12(13)14/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBVQNHVYIPVOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C(NN=C21)Cl)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20742632 | |
Record name | 5-Bromo-3-chloro-6-nitro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20742632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-broMo-3-chloro-6-nitro-1H-indazole | |
CAS RN |
929617-32-3 | |
Record name | 5-Bromo-3-chloro-6-nitro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20742632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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